molecular formula C11H14O3 B13854860 2-[(3,5-Dimethylphenyl)methoxy]acetic acid

2-[(3,5-Dimethylphenyl)methoxy]acetic acid

Cat. No.: B13854860
M. Wt: 194.23 g/mol
InChI Key: RGSWYXONQNNOIC-UHFFFAOYSA-N
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Description

2-[(3,5-Dimethylphenyl)methoxy]acetic acid is an organic compound with the molecular formula C11H14O3 It is characterized by the presence of a methoxy group attached to an acetic acid moiety, which is further connected to a 3,5-dimethylphenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(3,5-Dimethylphenyl)methoxy]acetic acid typically involves the reaction of 3,5-dimethylphenol with chloroacetic acid in the presence of a base such as sodium hydroxide. The reaction proceeds through the formation of an intermediate ester, which is subsequently hydrolyzed to yield the desired product. The reaction conditions generally include:

    Temperature: Room temperature to 50°C

    Solvent: Aqueous or organic solvents like ethanol

    Catalyst: Sodium hydroxide or other bases

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow processes to enhance yield and efficiency. The use of advanced catalytic systems and optimized reaction conditions can further improve the scalability of the synthesis.

Chemical Reactions Analysis

Types of Reactions

2-[(3,5-Dimethylphenyl)methoxy]acetic acid can undergo various chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to form corresponding aldehydes or carboxylic acids.

    Reduction: The carboxylic acid moiety can be reduced to alcohols using reducing agents like lithium aluminum hydride.

    Substitution: The phenyl ring can undergo electrophilic aromatic substitution reactions, such as nitration or halogenation.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic medium.

    Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in anhydrous solvents.

    Substitution: Nitrating mixture (HNO3/H2SO4) for nitration, halogens (Cl2, Br2) in the presence of a Lewis acid catalyst for halogenation.

Major Products Formed

    Oxidation: Formation of 3,5-dimethylbenzaldehyde or 3,5-dimethylbenzoic acid.

    Reduction: Formation of 2-[(3,5-dimethylphenyl)methoxy]ethanol.

    Substitution: Formation of nitro or halogenated derivatives of the phenyl ring.

Scientific Research Applications

2-[(3,5-Dimethylphenyl)methoxy]acetic acid has diverse applications in scientific research, including:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and analgesic effects.

    Industry: Utilized in the production of specialty chemicals and intermediates for pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of 2-[(3,5-Dimethylphenyl)methoxy]acetic acid involves its interaction with specific molecular targets and pathways. The methoxy and acetic acid groups can participate in hydrogen bonding and electrostatic interactions with enzymes and receptors, modulating their activity. The phenyl ring may also engage in π-π interactions with aromatic residues in proteins, influencing their function.

Comparison with Similar Compounds

Similar Compounds

    2-(3,5-Dimethylphenyl)acetic acid: Lacks the methoxy group, resulting in different chemical reactivity and biological activity.

    2-(3,5-Dimethoxyphenyl)acetic acid: Contains additional methoxy groups, which can alter its solubility and interaction with biological targets.

    2-(3,5-Dimethylphenyl)ethanol: The carboxylic acid group is reduced to an alcohol, affecting its chemical properties and applications.

Uniqueness

2-[(3,5-Dimethylphenyl)methoxy]acetic acid is unique due to the presence of both methoxy and acetic acid groups, which confer distinct chemical reactivity and potential biological activity. Its structural features make it a valuable compound for various research applications, distinguishing it from other similar compounds.

Properties

Molecular Formula

C11H14O3

Molecular Weight

194.23 g/mol

IUPAC Name

2-[(3,5-dimethylphenyl)methoxy]acetic acid

InChI

InChI=1S/C11H14O3/c1-8-3-9(2)5-10(4-8)6-14-7-11(12)13/h3-5H,6-7H2,1-2H3,(H,12,13)

InChI Key

RGSWYXONQNNOIC-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=CC(=C1)COCC(=O)O)C

Origin of Product

United States

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